Coelenterazine H

Descripción

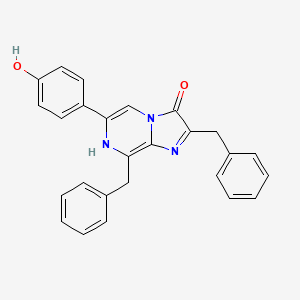

Structure

3D Structure

Propiedades

IUPAC Name |

2,8-dibenzyl-6-(4-hydroxyphenyl)imidazo[1,2-a]pyrazin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21N3O2/c30-21-13-11-20(12-14-21)24-17-29-25(22(27-24)15-18-7-3-1-4-8-18)28-23(26(29)31)16-19-9-5-2-6-10-19/h1-14,17,30-31H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGTUVUVRFJVHAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(N3C=C(N=C(C3=N2)CC4=CC=CC=C4)C5=CC=C(C=C5)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376393 | |

| Record name | Coelenterazine h | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50909-86-9 | |

| Record name | Coelenterazine H | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050909869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coelenterazine h | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COELENTERAZINE H | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6HKC9Y0YK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the chemical structure of Coelenterazine H?

An In-depth Technical Guide to Coelenterazine H

Introduction

This compound (also known as 2-deoxycoelenterazine) is a synthetic analog of the naturally occurring luciferin, coelenterazine.[1][2][3] It serves as a luminescent substrate for various marine luciferases, such as Renilla luciferase (RLuc), and as a cofactor for photoproteins like aequorin.[2][4] A key characteristic of this compound is its significantly higher luminescence intensity—reportedly 10 to 20 times greater than that of native coelenterazine—making it a highly sensitive tool for various biological assays. This enhanced brightness and sensitivity to calcium ions make it particularly valuable for applications such as reporter gene assays, bioluminescence resonance energy transfer (BRET), and the detection of minute changes in intracellular calcium concentrations.

Chemical Structure and Properties

This compound is an imidazopyrazinone derivative. Its formal chemical name is 2,8-dibenzyl-6-(4-hydroxyphenyl)imidazo[1,2-a]pyrazin-3(7H)-one. Unlike native coelenterazine, it lacks a hydroxyl group at the C-2 phenyl group.

Chemical Structure:

-

IUPAC Name: 2,8-dibenzyl-6-(4-hydroxyphenyl)imidazo[1,2-a]pyrazin-3(7H)-one

-

Synonyms: 2-Deoxycoelenterazine, CLZN-h

-

Molecular Formula: C₂₆H₂₁N₃O₂

Physicochemical Properties

The quantitative properties of this compound are summarized in the table below.

| Property | Value | References |

| Molecular Weight | 407.46 g/mol | |

| Exact Mass | 407.1634 | |

| CAS Number | 50909-86-9 | |

| Appearance | Orange-yellow crystals | |

| Purity | >95% | |

| Absorption Maxima (λmax) | 260, 345, 439 nm | |

| Emission Maximum (λmax) | ~466 nm | |

| Solubility | Soluble in Methanol, Ethanol, and DMSO |

Bioluminescence Mechanism

The light-emitting reaction of this compound is analogous to that of native coelenterazine. It is an oxidative decarboxylation reaction catalyzed by a luciferase or initiated by calcium binding to a photoprotein. The general mechanism involves the binding of molecular oxygen to the C-2 position of the imidazopyrazinone core, leading to the formation of a high-energy dioxetanone intermediate. This unstable intermediate then decomposes, releasing carbon dioxide and the product, coelenteramide, in an excited state. As the excited coelenteramide returns to its ground state, it emits a photon of light.

Caption: Bioluminescent reaction pathway of this compound.

Experimental Protocols

Detailed methodologies for the use of this compound are crucial for reproducible results. Below are protocols for common applications.

Preparation of Stock and Working Solutions for In Vitro Assays

This protocol is adapted for cell-based luminescence assays.

-

Objective: To prepare this compound solutions for addition to cell cultures or lysates.

-

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol

-

Phosphate-Buffered Saline (PBS) or cell culture medium

-

-

Protocol:

-

Stock Solution (e.g., 10 mM): Prepare the stock solution by dissolving this compound powder in fresh, anhydrous DMSO or ethanol. For example, to make a 10 mM stock, dissolve 4.07 mg of this compound in 1 mL of solvent. Vortex thoroughly. Note: Due to spontaneous oxidation, stock solutions should be prepared fresh, protected from light, and used immediately.

-

Working Solution (e.g., 10 µM): Dilute the stock solution to the final working concentration using PBS or cell culture medium just before use. For a 10 µM working solution, perform a 1:1000 dilution of the 10 mM stock.

-

Storage: Store the powder at -20°C or -70°C under an inert gas. Avoid repeated freeze-thaw cycles of any solutions.

-

Protocol for Small Animal In Vivo Imaging

This protocol provides a general guideline for using this compound in murine models.

-

Objective: To detect luciferase-expressing cells in living mice.

-

Materials:

-

This compound powder

-

Ethanol

-

3N Hydrochloric Acid (HCl)

-

Sterile PBS

-

25-gauge or higher needle

-

-

Protocol:

-

Stock Solution Preparation (5 mg/mL): Prepare a stock solution by dissolving this compound in ethanol containing 2% v/v 3N HCl.

-

Injection Solution Preparation: Just prior to injection, dilute 20 µL of the stock solution into 130 µL of sterile PBS.

-

Administration: The recommended dosage for intravenous (IV) injection is 15–100 µg per mouse. For intraperitoneal (IP) injection, doses up to 4.0 mg/kg body weight have been used.

-

Imaging: For IV injections, image the animal as quickly as possible to capture the peak signal. For IP injections, the peak signal is typically reached after 2-3 minutes and remains relatively stable for about 10 minutes.

-

Measurement of Bioluminescence Kinetics (Half-Decay Life)

This protocol describes how to measure the signal decay of the this compound-luciferase reaction.

-

Objective: To determine the stability and duration of the light signal.

-

Materials:

-

Renilla luciferase solution (e.g., 1 µg/mL)

-

This compound working solution (e.g., 25 µM)

-

Quartz cuvette

-

Luminometer or fluorescence spectrophotometer with luminescence time-scan mode

-

-

Protocol:

-

Equilibrate the instrument and prepare the reagents.

-

In a quartz cuvette, mix equal volumes of the Renilla luciferase solution and the this compound solution (e.g., 0.5 mL of each).

-

Immediately place the cuvette in the instrument and begin measurement in luminescence time-scan mode.

-

Record the luminescence intensity over time until the signal has decayed significantly.

-

Calculate the half-decay life, which is the time it takes for the initial maximum signal to decrease by 50%.

-

Logical Workflow for BRET Assays

This compound is frequently used in Bioluminescence Resonance Energy Transfer (BRET) assays to study protein-protein interactions. The workflow involves genetically fusing a donor luciferase (like RLuc8) to one protein of interest and an acceptor fluorophore (like GFP or Venus) to another.

Caption: Logical workflow for a BRET protein interaction assay.

References

The Luminescent Cascade: A Technical Guide to the Mechanism of Coelenterazine H in Bioluminescence

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core mechanism of action of Coelenterazine H, a key analog of the luciferin coelenterazine, in bioluminescent reactions. This compound, by virtue of its distinct chemical structure, offers unique properties in terms of light output and kinetics, making it a valuable tool in various biological assays, including reporter gene studies, BRET applications, and in vivo imaging. This document provides a comprehensive overview of its mechanism, quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

The Core Mechanism: From Substrate to Photon

The bioluminescence of this compound, like its native counterpart, is an enzyme-catalyzed oxidative decarboxylation reaction. The process is primarily facilitated by marine luciferases, with Renilla luciferase (RLuc) being one of the most extensively studied enzymes in this context. The fundamental steps of this light-emitting cascade are as follows:

-

Binding to Luciferase: this compound binds to the active site of the luciferase enzyme. This binding event correctly orients the substrate for the subsequent oxidative reaction.

-

Oxygenation and Dioxetanone Formation: In the presence of molecular oxygen, the luciferase catalyzes the oxidation of the imidazopyrazinone core of this compound. This leads to the formation of a high-energy, unstable 1,2-dioxetanone intermediate.[1][2]

-

Decarboxylation and Excited State Formation: The strained dioxetanone ring rapidly decomposes, releasing a molecule of carbon dioxide (CO2).[1][2] This decarboxylation event channels the chemical energy into an electronically excited state of the resulting product, coelenteramide H.

-

Light Emission: The excited coelenteramide H molecule then relaxes to its ground state, emitting the excess energy as a photon of light. The specific wavelength of the emitted light is dependent on the structure of the coelenteramide and the microenvironment of the luciferase active site.

The overall reaction can be summarized as:

This compound + O₂ --(Luciferase)--> Coelenteramide H + CO₂ + Light

It is noteworthy that the coelenterazine-luciferase system is simpler than other bioluminescent systems, such as the firefly luciferin-luciferase reaction, as it does not require any cofactors like ATP.[3]

Quantitative Data on this compound Bioluminescence

The utility of this compound in various assays is defined by its specific quantitative properties. The following table summarizes the key parameters for the bioluminescent reaction of this compound, primarily with Renilla luciferase.

| Parameter | Value | Luciferase | Notes |

| Emission Maximum (λmax) | ~475 nm | Renilla luciferase | The emitted light is in the blue-green region of the spectrum. |

| Michaelis Constant (Km) | ~210 nM | Wild-type Renilla luciferase | This indicates a high affinity of the enzyme for the substrate. |

| Bioluminescence Quantum Yield (ΦB) | Data not definitively available | Renilla luciferase | While some sources suggest a moderate quantum yield, specific numerical values are not consistently reported in the reviewed literature. |

| Maximum Velocity (Vmax) | Data not definitively available | Renilla luciferase | Specific Vmax values for the this compound reaction with Renilla luciferase are not readily available in the literature. |

| Signal Kinetics | Lower initial intensity, longer-lasting glow | Renilla luciferase | Compared to native coelenterazine, which produces a flash of light, this compound results in a more stable, prolonged signal, making it ideal for "glow" assays. |

| Relative Luminescence Intensity | >10 times that of native coelenterazine | Aequorin | With the photoprotein aequorin, this compound produces a significantly brighter signal. |

Experimental Protocols

In Vitro Bioluminescence Assay for this compound with Renilla Luciferase

This protocol outlines a standard procedure for measuring the bioluminescent activity of this compound with recombinant Renilla luciferase in a 96-well plate format.

Materials:

-

This compound

-

Recombinant Renilla luciferase (e.g., from E. coli)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM EDTA

-

Solvent for this compound: Methanol or Ethanol

-

96-well white, opaque microplates

-

Luminometer

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or ethanol. Store at -20°C in the dark.

-

Dilute the recombinant Renilla luciferase to the desired concentration in Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

-

Prepare a working solution of this compound by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 1-10 µM). It is recommended to prepare this solution fresh before use.

-

-

Assay Protocol:

-

Pipette 90 µL of the diluted Renilla luciferase solution into each well of the 96-well plate.

-

To initiate the reaction, inject 10 µL of the this compound working solution into each well.

-

Immediately measure the luminescence using a luminometer. For kinetic studies, repeated measurements should be taken over a defined period.

-

Measurement of Bioluminescence Spectra

This protocol describes how to determine the emission spectrum of the this compound bioluminescent reaction.

Materials:

-

Same as in 3.1

-

Spectrofluorometer with bioluminescence measurement capabilities

Procedure:

-

Prepare the reaction mixture in a cuvette suitable for the spectrofluorometer. A typical reaction volume is 1-3 mL.

-

Initiate the reaction by adding the final component (typically the this compound solution) and mixing quickly.

-

Immediately start the spectral scan in the spectrofluorometer. Set the emission wavelength range to scan from approximately 350 nm to 650 nm.

-

Acquire the data and plot the luminescence intensity as a function of wavelength to determine the emission maximum (λmax).

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the processes involved, the following diagrams illustrate the bioluminescent reaction pathway and a typical experimental workflow for characterizing this compound.

References

An In-Depth Technical Guide to the Discovery and History of Coelenterazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and applications of coelenterazine and its derivatives. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development who are utilizing or exploring the potential of these bioluminescent molecules. This guide details the historical context of their discovery, delves into the synthetic chemistry of their analogs, presents their quantitative bioluminescent properties, and outlines key experimental protocols for their use.

A Historical Perspective: The Discovery of a Marine Marvel

Coelenterazine, a luciferin responsible for the mesmerizing bioluminescence in a vast array of marine organisms, was first isolated and characterized in the 1970s. Two independent research groups, one led by Osamu Shimomura and Frank Johnson at Princeton University studying the jellyfish Aequorea victoria, and the other by Milton J. Cormier at the University of Georgia working on the sea pansy Renilla reniformis, converged on the same light-emitting molecule.[1] The name "coelenterazine" was derived from the phylum Coelenterata, to which these organisms belong. This groundbreaking discovery laid the foundation for decades of research into the biochemistry of bioluminescence and the development of powerful tools for biological research. While initially discovered in these organisms, it was later revealed that many of them do not synthesize coelenterazine but acquire it through their diet.[2]

The Chemistry of Light: Bioluminescence and Coelenterazine Derivatives

The bioluminescence of coelenterazine is an enzyme-catalyzed chemiluminescent reaction. In the presence of a luciferase, such as Renilla luciferase (RLuc) or Gaussia luciferase (GLuc), and molecular oxygen, coelenterazine is oxidized to an excited-state coelenteramide. As the coelenteramide returns to its ground state, it emits light, typically in the blue to green spectrum.[3][4] The quantum yield of this bioluminescent reaction is significantly higher than that of its chemiluminescence in the absence of an enzyme.[3]

The core structure of coelenterazine, an imidazopyrazinone, has been the subject of extensive synthetic modification to create a diverse library of derivatives with altered properties. These modifications, primarily at the C-2, C-6, and C-8 positions, have yielded analogs with enhanced brightness, shifted emission spectra, and improved stability, expanding their utility in various biological assays.

Quantitative Properties of Coelenterazine Derivatives

The following tables summarize the key quantitative properties of a selection of coelenterazine derivatives, providing a comparative overview for experimental design.

Table 1: Bioluminescent Properties of Coelenterazine Derivatives with Renilla Luciferase (RLuc)

| Derivative | Emission Max (nm) | Relative Light Output | Half-life (s) | Reference(s) |

| Native Coelenterazine | 465-480 | 100% | ~1 | |

| Coelenterazine-h | 475 | 82% | 10 | |

| Coelenterazine-f | 473 | 80% | 18 | |

| Coelenterazine-e | 405, 465 | 50% | 4 | |

| DeepBlueC™ (Coelenterazine 400a) | 400 | - | - | |

| B2 | 484 | ~10,000% | 24.7 | |

| B5 | 430 | ~2,000% | 10.7 | |

| B9 | 430 | ~2,000% | 6.2 | |

| B12 | 428 | ~800% | 9.9 |

Table 2: Bioluminescent Properties of Coelenterazine Derivatives with Aequorin

| Derivative | Emission Max (nm) | Relative Light Output | Ca2+ Response Time | Reference(s) |

| Native Coelenterazine | 465 | 100% | Fast | |

| Coelenterazine-cp | 442 | 1500% | Faster | |

| Coelenterazine-f | 473 | 1800% | Fast | |

| Coelenterazine-h | 475 | 1000% | Fast | |

| Coelenterazine-ip | 441 | 4700% | Slower | |

| Coelenterazine-fcp | 452 | 13500% | Fast | |

| Coelenterazine-hcp | 444 | 19000% | Faster |

Experimental Protocols

Synthesis of Coelenterazine and its Analogs

The synthesis of coelenterazine and its derivatives has evolved from the "classical" approach to more modern and versatile methods utilizing palladium-catalyzed cross-coupling reactions.

Classical Synthesis: The first total synthesis of coelenterazine was achieved by Inoue and coworkers in 1975. This method involves the condensation of a 2-aminopyrazine derivative with a glyoxal. While historically significant, this approach is often limited by harsh reaction conditions and low yields, making it less suitable for the synthesis of a wide range of analogs.

Palladium-Coupling Syntheses: The development of palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, has revolutionized the synthesis of coelenterazine analogs. These methods allow for the efficient and modular construction of the imidazopyrazinone core with various substituents at the C-6 and C-8 positions. A general strategy involves the synthesis of a substituted 2-aminopyrazine intermediate via a cross-coupling reaction, followed by condensation with a glyoxal derivative.

A General Protocol for Suzuki Coupling-based Synthesis of C-6 Substituted Analogs:

-

Preparation of the 2-amino-5-bromopyrazine core: This starting material can be synthesized or obtained commercially.

-

Suzuki-Miyaura Cross-Coupling: The 2-amino-5-bromopyrazine is reacted with a desired aryl or heteroaryl boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., dioxane/water). The reaction is typically heated to drive it to completion.

-

Purification of the 2-amino-5-arylpyrazine intermediate: The product is purified using standard techniques such as column chromatography.

-

Condensation with p-hydroxyphenylglyoxal: The purified aminopyrazine is then condensed with p-hydroxyphenylglyoxal in a suitable solvent, often with acid catalysis, to form the imidazopyrazinone ring of the coelenterazine analog.

-

Final Purification: The final coelenterazine analog is purified by chromatography or recrystallization.

Bioluminescence Assays

Renilla Luciferase Reporter Gene Assay: This assay is widely used to study gene expression and regulation.

-

Cell Lysis: Transfected cells expressing Renilla luciferase are washed with phosphate-buffered saline (PBS) and then lysed using a passive lysis buffer. The plate is gently rocked for 15 minutes at room temperature to ensure complete lysis.

-

Reagent Preparation: A working solution of the coelenterazine derivative is prepared by diluting a stock solution in the appropriate assay buffer. It is recommended to prepare this solution fresh.

-

Luminescence Measurement: The cell lysate is transferred to a luminometer tube or a well of a microplate. The coelenterazine working solution is added, and the luminescence is measured immediately using a luminometer. The signal is typically integrated over a period of 1 to 10 seconds.

Bioluminescence Resonance Energy Transfer (BRET) Assay: BRET is a powerful technique for studying protein-protein interactions in living cells.

-

Cell Transfection: Cells are co-transfected with plasmids encoding two fusion proteins: one protein of interest fused to a donor luciferase (e.g., RLuc) and another protein of interest fused to an acceptor fluorescent protein (e.g., YFP).

-

Cell Culture: Transfected cells are cultured for 24-48 hours to allow for protein expression.

-

Substrate Addition: The coelenterazine substrate is added to the cells.

-

Luminescence Detection: The luminescence is measured at two distinct wavelengths corresponding to the emission maxima of the donor and acceptor. An increase in the acceptor emission relative to the donor emission indicates that the two proteins are in close proximity, and thus interacting.

Signaling Pathways and Experimental Workflows

Coelenterazine derivatives are integral to probing various cellular signaling pathways.

Aequorin-based Calcium Signaling

The photoprotein aequorin, which consists of the apoaequorin protein and coelenterazine, is a sensitive indicator of intracellular calcium concentrations. The binding of Ca²⁺ ions to aequorin triggers a conformational change that leads to the oxidation of coelenterazine and the emission of light.

Caption: Aequorin-based detection of intracellular calcium signaling.

Bioluminescence Resonance Energy Transfer (BRET) for GPCR Dimerization

BRET is a widely used method to study the dimerization of G-protein coupled receptors (GPCRs) in living cells.

References

- 1. Luciferase-Specific Coelenterazine Analogues for Optical Contamination-Free Bioassays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dual Luciferase Reporter Gene Assay: Principles, Applications, and Advantages - Creative Proteomics [iaanalysis.com]

- 3. researchgate.net [researchgate.net]

- 4. ルシフェラーゼレポーター | Thermo Fisher Scientific - JP [thermofisher.com]

Illuminating the Path: A Technical Guide to the Synthesis and Purification of Coelenterazine H

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coelenterazine H, also known as 2-deoxycoelenterazine, is a pivotal analog of coelenterazine, the luciferin responsible for the bioluminescence in a vast array of marine organisms.[1] Its unique properties, particularly its enhanced luminescence intensity with certain luciferases, have established it as an indispensable tool in modern biological research and drug development.[2][3][4] This technical guide provides an in-depth exploration of the synthesis and purification methodologies for this compound, offering detailed experimental protocols, quantitative data, and visual workflows to empower researchers in their scientific endeavors.

This compound's primary utility lies in its interaction with luciferases, such as Renilla luciferase (RLuc) and its variants, and photoproteins like aequorin.[1] When complexed with aequorin, this compound exhibits a luminescent intensity reported to be 10 to 20 times higher than that of native coelenterazine, making it an exceptionally sensitive probe for measuring minute changes in intracellular calcium concentrations. This heightened sensitivity is invaluable for high-throughput screening assays and in vivo imaging studies.

This guide will systematically detail the chemical synthesis of this compound, presenting established reaction pathways and the associated quantitative outcomes. Furthermore, it will provide comprehensive protocols for the purification of the synthesized compound, with a focus on High-Performance Liquid Chromatography (HPLC) techniques, ensuring the high purity required for sensitive biological assays.

Synthesis of this compound

The synthesis of this compound, like other coelenterazine analogs, centers around the construction of the imidazopyrazinone core. The most common and effective strategies involve the condensation of a substituted aminopyrazine intermediate with a keto-aldehyde or a similar reactive species.

Synthetic Pathway Overview

A prevalent synthetic route to this compound involves a multi-step process culminating in the cyclization reaction that forms the characteristic imidazopyrazinone ring structure. The key precursors are a suitably functionalized aminopyrazine and a phenylpyruvic acid derivative.

Experimental Protocols

1. Synthesis of Coelenteramine Intermediate:

A common precursor for this compound is a coelenteramine analog. One patented method describes the synthesis starting from 3,5-dibromopyrazin-2-amine.

-

Step 1a: Suzuki Coupling. 3,5-dibromopyrazin-2-amine is reacted with benzylboronic acid in the presence of a palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) dichloride) and a base (e.g., sodium carbonate) in a solvent mixture like toluene and water. This selectively substitutes one bromine atom with a benzyl group.

-

Step 1b: Second Suzuki Coupling. The resulting 3-benzyl-5-bromopyrazin-2-amine is then coupled with a protected p-hydroxyphenylboronic acid (e.g., 4-methoxyphenylboronic acid).

-

Step 1c: Demethylation. The methoxy group is subsequently demethylated using a reagent like pyridine hydrochloride at high temperatures (e.g., 200°C) to yield the coelenteramine intermediate, 4-(5-amino-6-benzylpyrazin-2-yl)phenol.

2. Synthesis of the Keto-aldehyde Moiety:

The synthesis of the second key component, a p-hydroxyphenyl keto-aldehyde or its protected form, can be achieved from p-hydroxyphenylacetic acid through several steps. A patent describes the use of 1,1-diethoxy-3-(4-hydroxyphenyl)propan-2-one as a stable precursor.

3. Condensation and Cyclization to this compound:

The final step involves the acid-catalyzed condensation of the coelenteramine intermediate with the keto-aldehyde derivative.

-

Reaction Conditions: The coelenteramine analog and the keto-aldehyde (or its acetal) are dissolved in a solvent mixture, typically aqueous dioxane or ethanol, containing a strong acid like hydrochloric acid.

-

Temperature and Time: The reaction mixture is heated, for instance, at 80°C for several hours.

-

Work-up: After cooling, the product may precipitate and can be collected by filtration. The filtrate can be extracted with an organic solvent like ethyl acetate to recover more product.

Quantitative Data on Synthesis

The following table summarizes reported yields and purity for the synthesis of coelenterazine and its analogs, providing a comparative overview of different synthetic strategies.

| Reaction Step/Method | Starting Materials | Product | Yield (%) | Purity (%) | Reference |

| Condensation of coelenteramine with keto aldehyde | Coelenteramine analog, p-fluorophenylketo aldehyde | Coelenterazine analog | 55 | - | [HETEROCYCLES, Vol. 65, No. 4, 2005] |

| Condensation of 4-(5-amino-6-benzylpyrazin-2-yl)phenol with 1,1-diethoxy-3-(4-hydroxyphenyl)propan-2-one | 4-(5-amino-6-benzylpyrazin-2-yl)phenol, 1,1-diethoxy-3-(4-hydroxyphenyl)propan-2-one | Coelenterazine | 60-70 | 60-75 | [Justia Patents, US 2021/0070758 A1] |

| Four-step synthesis from Compound A and Compound B | Compound E, p-hydroxyphenyl pyruvic acid | Coelenterazine | 60 | - | [Google Patents, CN102432614A] |

| Synthesis of a coelenterazine analog | Coelenteramine, keto aldehyde | Coelenterazine analog | 38 | - | [HETEROCYCLES, Vol. 65, No. 4, 2005] |

Purification of this compound

Achieving high purity of this compound is critical for its application in sensitive bioluminescent assays, as impurities can lead to high background signals or interfere with the enzymatic reaction. The primary method for purification is reversed-phase high-performance liquid chromatography (RP-HPLC).

Purification Workflow

Detailed HPLC Purification Protocol

The following protocol is based on a method described for the analysis and purification of this compound.

-

Instrumentation: A preparative HPLC system equipped with a UV detector is required.

-

Column: A reversed-phase column, such as a C18 column (e.g., Lichrosorb RP-18, 5 µm, 4 x 125 mm for analytical scale, with larger dimensions for preparative scale), is suitable.

-

Mobile Phase: A common mobile phase consists of a gradient of an aqueous solvent (A) and an organic solvent (B).

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Solvent B: Methanol or Acetonitrile.

-

-

Elution Profile: A linear gradient is typically employed. For instance, a gradient from a lower percentage of solvent B to a higher percentage over a set time allows for the separation of this compound from more polar and less polar impurities. A specific example uses an isocratic mobile phase of 60% Methanol in 0.1% aqueous TFA.

-

Flow Rate: The flow rate should be optimized for the column dimensions. For an analytical column, a flow rate of 0.45 ml/min has been reported.

-

Detection: this compound can be detected by its UV absorbance. A wavelength of 225 nm is effective for monitoring the elution.

-

Fraction Collection: Fractions corresponding to the this compound peak are collected.

-

Post-Purification Processing: The collected fractions are pooled, and the solvent is removed, typically by lyophilization, to yield the purified this compound as a solid.

-

Purity Assessment: The purity of the final product should be confirmed by analytical HPLC and mass spectrometry. A purity of >98% is often desired for biological applications.

Quantitative Data on Purification

| Compound | Purity achieved by HPLC | Reference |

| This compound | > 98% | [JNC CORPORATION h-Coelenterazine] |

| Coelenterazine analog B2 | 97% | [Org. Biomol. Chem., 2017, 15, 7008-7018] |

| Coelenterazine analog B3 | 97% | [Org. Biomol. Chem., 2017, 15, 7008-7018] |

| Coelenterazine analog B4 | 96% | [Org. Biomol. Chem., 2017, 15, 7008-7018] |

Conclusion

The synthesis and purification of this compound are critical processes that enable its widespread use in cutting-edge research. The methodologies outlined in this guide, from the multi-step chemical synthesis to the high-resolution HPLC purification, provide a comprehensive framework for obtaining this valuable reagent. By following these detailed protocols and understanding the quantitative aspects of each step, researchers can confidently produce high-purity this compound, thereby ensuring the reliability and sensitivity of their bioluminescence-based assays. The continued refinement of these methods will undoubtedly contribute to further advancements in cellular biology, drug discovery, and in vivo imaging.

References

Coelenterazine H: A Technical Guide to its Physicochemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coelenterazine H, a synthetic analog of native coelenterazine, is a high-purity luciferin widely utilized in bioluminescence-based assays. Its enhanced light output and favorable kinetics make it a superior substrate for various luciferases, including Renilla and Gaussia luciferases, as well as the photoprotein aequorin. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its use, and visualizations of its role in key biological pathways.

Physical and Chemical Properties

This compound is a yellowish to orange-brown solid with a molecular formula of C₂₆H₂₁N₃O₂ and a molecular weight of 407.46 g/mol .[1][2][3] It is characterized by its high purity, typically ≥95%, which ensures low background signals and high reproducibility in sensitive assays.[2][4]

Quantitative Data Summary

For ease of reference and comparison, the key quantitative properties of this compound are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₂₆H₂₁N₃O₂ | |

| Molecular Weight | 407.46 g/mol | |

| CAS Number | 50909-86-9 | |

| Appearance | Yellowish to orange-brown solid | |

| Purity | ≥95% | |

| Absorbance Maxima (λmax) | 260, 345, 439 nm (in Methanol) | |

| Emission Maximum (λem) | ~466 nm | |

| Solubility | Soluble in Methanol (~0.5 mg/ml), Ethanol (~0.5 mg/ml), and DMSO (81 mg/mL). Insoluble in water. | |

| Storage Conditions | Store at -20°C or below, protected from light and moisture. For long-term storage, -70°C is recommended. |

Bioluminescence and Mechanism of Action

This compound serves as a substrate for luciferases, which catalyze its oxidation in the presence of molecular oxygen to produce light. This reaction proceeds through a high-energy dioxetanone intermediate, which upon decomposition, releases energy in the form of a photon, resulting in bioluminescence. The light emission is typically in the blue region of the spectrum. Unlike firefly luciferase systems, coelenterazine-dependent luciferases do not require ATP as a cofactor.

In the context of the photoprotein aequorin, this compound binds to the apoaequorin protein. The binding of calcium ions to this complex triggers a conformational change, leading to the oxidation of this compound and the emission of blue light. This property makes the aequorin-Coelenterazine H system a powerful tool for measuring intracellular calcium concentrations. Notably, this compound exhibits a significantly higher luminescence intensity—up to 16 to 20 times greater—compared to native coelenterazine, making it particularly useful for detecting small changes in calcium levels.

Figure 1: Simplified reaction pathway for luciferase-mediated bioluminescence of this compound.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

Coelenterazine H: A Technical Guide to Substrate Specificity for Marine Luciferases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coelenterazine is a luciferin, a light-emitting molecule, utilized by a wide array of marine organisms for bioluminescence. Its synthetic analog, Coelenterazine H (h-coelenterazine or 2-deoxy coelenterazine), has garnered significant interest in biomedical research due to its enhanced light output with certain luciferases. This technical guide provides an in-depth analysis of this compound's substrate specificity for commonly used marine luciferases—Renilla, Gaussia, and Oplophorus luciferases. This document is intended to serve as a comprehensive resource for researchers employing these reporter systems in drug discovery, cell-based assays, and in vivo imaging.

This compound's utility stems from its modified chemical structure, which influences its interaction with the active sites of different luciferases, resulting in varied light emission kinetics and intensities. Understanding these specificities is critical for optimizing assay design and ensuring accurate data interpretation.

Bioluminescence Reaction Mechanism

The fundamental principle of bioluminescence involving coelenterazine and marine luciferases is the oxidative decarboxylation of the luciferin. The luciferase enzyme catalyzes the oxidation of coelenterazine in the presence of molecular oxygen, leading to the formation of an unstable, high-energy peroxide intermediate. This intermediate then decomposes, releasing carbon dioxide and a molecule of coelenteramide in an excited state. As the excited coelenteramide returns to its ground state, it emits a photon of light. The color and intensity of the emitted light are influenced by the specific luciferase and the chemical environment of the active site.[1][2]

A simplified diagram of the bioluminescent reaction catalyzed by marine luciferases.

Quantitative Data on Substrate Specificity

The efficiency of a luciferase-luciferin reaction is paramount for sensitive detection in experimental assays. The following tables summarize the available quantitative data on the specificity of this compound for Renilla, Gaussia, and Oplophorus luciferases, comparing it with native coelenterazine where data is available.

Table 1: Relative Luminescence of this compound with Marine Luciferases

| Luciferase | Substrate | Relative Light Output (vs. Native Coelenterazine) | Emission Max (nm) | Reference |

| Renilla luciferase (RLuc) | This compound | 4- to 8-fold greater activity | ~475 | [3] |

| Renilla luciferase (RLuc) | This compound | 10-fold higher initial intensity | ~475 | [4] |

| Gaussia luciferase (GLuc) | This compound | Not Recommended | - | [4] |

| Oplophorus luciferase (OLuc) | This compound | Data Not Available | - |

Table 2: Kinetic Properties of this compound with Marine Luciferases

| Luciferase | Substrate | Km (Michaelis Constant) | Vmax (Maximum Velocity) | Reference |

| Renilla luciferase (RLuc) | This compound | ~210 nM | Data Not Available | |

| Gaussia luciferase (GLuc) | This compound | Data Not Available | Data Not Available | |

| Oplophorus luciferase (OLuc) | This compound | Data Not Available | Data Not Available |

Note: The available quantitative data for this compound with Gaussia and Oplophorus luciferases is limited. Researchers are encouraged to perform their own kinetic studies to determine the optimal substrate concentrations for their specific experimental setup.

Experimental Protocols

Accurate and reproducible results in luciferase assays are highly dependent on standardized experimental protocols. Below are detailed methodologies for performing luciferase assays with this compound for Renilla, Gaussia, and Oplophorus luciferases.

Protocol 1: Renilla Luciferase Assay with this compound

This protocol is optimized for measuring Renilla luciferase activity in cell lysates.

Materials:

-

Lysis Buffer: 1X Passive Lysis Buffer (e.g., Promega E1941)

-

Assay Buffer: Renilla Luciferase Assay Buffer (e.g., Promega E2820)

-

Substrate Stock Solution: this compound (1 mg/mL in methanol or ethanol). Store at -80°C in small aliquots, protected from light.

-

Working Substrate Solution: Dilute the this compound stock solution in the Renilla Luciferase Assay Buffer to the desired final concentration (typically in the low micromolar range). Prepare fresh before each experiment.

-

Luminometer with an injector.

Procedure:

-

Cell Lysis:

-

Wash cultured cells expressing Renilla luciferase once with phosphate-buffered saline (PBS).

-

Add an appropriate volume of 1X Passive Lysis Buffer to the cells.

-

Incubate for 15 minutes at room temperature with gentle rocking.

-

Collect the cell lysate.

-

-

Luminometer Setup:

-

Set the luminometer to inject the working substrate solution and measure the luminescent signal immediately.

-

Integration time is typically set between 2 to 10 seconds.

-

-

Measurement:

-

Add 20 µL of cell lysate to a luminometer tube or a well of a white-walled 96-well plate.

-

Inject 100 µL of the this compound working solution.

-

Measure the luminescence.

-

Workflow for a typical Renilla luciferase assay with this compound.

Protocol 2: Gaussia Luciferase Assay

Gaussia luciferase is naturally secreted, allowing for the measurement of its activity in the cell culture medium. While some sources advise against using this compound with Gaussia luciferase, others use "coelenterazine" generically. If testing is desired, a protocol similar to that for native coelenterazine can be adapted.

Materials:

-

Assay Buffer: PBS with 5 mM NaCl, pH 7.2, or a commercial Gaussia luciferase assay buffer.

-

Substrate Stock Solution: Coelenterazine (native) is recommended. If using this compound, prepare a 1 mg/mL stock in acidified methanol.

-

Working Substrate Solution: Dilute the coelenterazine stock solution to a final concentration of approximately 20 µM in the assay buffer. It is recommended to incubate this solution in the dark for 30 minutes before use to stabilize it.

-

Luminometer with an injector.

Procedure:

-

Sample Collection:

-

Collect a sample of the cell culture medium from cells expressing secreted Gaussia luciferase.

-

-

Luminometer Setup:

-

Program the luminometer for immediate injection and measurement.

-

Set the integration time for 2-10 seconds.

-

-

Measurement:

-

Add 10-50 µL of the conditioned medium to a luminometer tube or well.

-

Inject 50 µL of the working substrate solution.

-

Measure the luminescence immediately due to the flash kinetics of Gaussia luciferase.

-

Protocol 3: Oplophorus Luciferase Assay

Oplophorus luciferase and its derivatives, such as NanoLuc®, are known for their high light output.

Materials:

-

Assay Buffer: A buffer with a pH around 9.0 containing 0.05-0.1 M NaCl is optimal for native Oplophorus luciferase. For engineered versions like NanoLuc®, a specific commercial buffer is typically used.

-

Substrate Stock Solution: this compound (1 mg/mL in methanol or ethanol).

-

Working Substrate Solution: Prepare a fresh dilution of the this compound stock in the assay buffer. The optimal concentration should be determined empirically.

-

Luminometer.

Procedure:

-

Sample Preparation:

-

Prepare cell lysates containing Oplophorus luciferase as described in the Renilla luciferase protocol.

-

-

Luminometer Setup:

-

Configure the luminometer for the appropriate measurement settings.

-

-

Measurement:

-

Mix the cell lysate with the this compound working solution.

-

Measure the luminescence. The kinetics can vary from a flash to a glow-type reaction depending on the specific Oplophorus luciferase variant and assay conditions.

-

Bioluminescence Resonance Energy Transfer (BRET) Assays

BRET is a powerful technique for studying protein-protein interactions in living cells. It relies on the non-radiative transfer of energy from a bioluminescent donor (e.g., Renilla luciferase) to a fluorescent acceptor (e.g., YFP) when they are in close proximity (<10 nm). This compound is a commonly used substrate in BRET1 assays.

BRET Experimental Workflow

A generalized workflow for a BRET protein-protein interaction assay.

Detailed BRET Protocol

-

Construct Preparation: Create fusion constructs of the proteins of interest with a BRET donor (Renilla luciferase) and a BRET acceptor (e.g., YFP).

-

Cell Transfection: Co-transfect mammalian cells with the donor and acceptor constructs. It is crucial to also have control transfections with the donor construct alone.

-

Cell Harvesting and Plating: After 24-48 hours of expression, harvest the cells and resuspend them in a suitable buffer (e.g., PBS or a specialized BRET buffer). Plate the cell suspension into a white, 96-well microplate.

-

Substrate Addition: Add this compound to a final concentration of approximately 5 µM.

-

Signal Detection: Immediately measure the luminescence at two wavelengths using a plate reader equipped with appropriate filters: one for the donor emission (e.g., 475 nm) and one for the acceptor emission (e.g., 530 nm).

-

Data Analysis: Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity. Subtract the background BRET ratio obtained from cells expressing only the donor to get the net BRET signal.

Conclusion

This compound serves as a valuable substrate for marine luciferase-based reporter assays, offering significantly enhanced light output with Renilla luciferase. This makes it an excellent choice for applications requiring high sensitivity, such as BRET assays and in vivo imaging. However, its suitability for other luciferases, particularly Gaussia luciferase, is questionable, and empirical validation is strongly recommended. The detailed protocols and workflows provided in this guide are intended to assist researchers in designing and executing robust and reliable experiments utilizing the unique properties of this compound. As the field of bioluminescence continues to evolve, a thorough understanding of the specific characteristics of different luciferin-luciferase pairs will remain essential for advancing biological research.

References

Unveiling the Glow: A Technical Guide to the Spectral Properties of Coelenterazine H Emission

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core spectral properties of Coelenterazine H (h-CTZ), a pivotal substrate in bioluminescence research. Providing a comprehensive overview of its emission characteristics, this document serves as a vital resource for professionals leveraging bioluminescent systems in their work. We delve into the quantitative spectral data, detailed experimental methodologies for its characterization, and the fundamental principles of its application, particularly in Bioluminescence Resonance Energy Transfer (BRET) assays.

Core Spectral Properties of this compound

This compound, a dehydroxy derivative of native coelenterazine, is a widely utilized luciferin in combination with various luciferases, most notably Renilla luciferase (RLuc) and its variants. Its synthetic modification results in altered luminescent properties, making it a valuable tool for specific experimental applications. The key spectral and performance characteristics of this compound are summarized below, often in comparison to its native counterpart.

| Property | This compound (h-CTZ) | Native Coelenterazine | Reference Luciferase |

| Emission Maximum (λmax) | ~466 - 480 nm | ~460 - 475 nm | Renilla luciferase |

| Relative Initial Intensity | 10-20 times higher than native | 1 (baseline) | Aequorin |

| Relative Luminescence Capacity | 0.75 - 0.82 (relative to native) | 1.00 | Aequorin |

| Quantum Yield | Higher than native coelenterazine with certain luciferases | Varies by luciferase | Renilla luciferase variants |

| Kinetics | Longer lasting kinetic with Renilla Luciferase | Faster decay | Renilla luciferase |

Note: The exact spectral values and relative intensities can vary depending on the specific luciferase used, buffer conditions (pH, ionic strength), and the presence of other molecules.

Experimental Protocols

Accurate characterization of the spectral properties of this compound emission is crucial for reliable and reproducible experimental outcomes. Below are detailed protocols for essential measurements.

Preparation of this compound Stock and Working Solutions

Proper handling and preparation of this compound are critical due to its susceptibility to oxidation.

a. Stock Solution Preparation (1 mg/mL):

-

Solvent Selection: Use anhydrous methanol or ethanol. To minimize oxidation, it is recommended to acidify the alcohol slightly (e.g., with a trace amount of HCl) and degas it by bubbling with an inert gas (argon or nitrogen) for 10-15 minutes.[1] Do not use DMSO as it can promote oxidation.[2]

-

Dissolution: Weigh out the desired amount of lyophilized this compound in a light-protected vial. Add the prepared solvent to achieve a concentration of 1 mg/mL. For example, add 1 mL of solvent to 1 mg of this compound.

-

Storage: Store the stock solution at -80°C under an inert gas atmosphere.[1] For short-term storage, -20°C is acceptable.[1] Avoid repeated freeze-thaw cycles.

b. Working Solution Preparation (e.g., 10 µM):

-

Dilution: On the day of the experiment, thaw the stock solution on ice, protected from light.

-

Dilute the stock solution to the desired final concentration using an appropriate assay buffer (e.g., PBS, Tris-HCl). For a 10 µM working solution from a 1 mg/mL (~2.45 mM) stock, a 1:245 dilution is required.

-

It is recommended to prepare the working solution fresh for each experiment.[1]

Measurement of the Bioluminescence Emission Spectrum

This protocol outlines the procedure for determining the wavelength of maximum light emission.

-

Instrumentation: Utilize a luminescence spectrophotometer or a plate reader with spectral scanning capabilities.

-

Sample Preparation:

-

In a quartz cuvette or a white-walled 96-well plate, add the purified luciferase (e.g., Renilla luciferase) diluted in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Place the cuvette or plate in the instrument.

-

-

Data Acquisition:

-

Set the instrument to spectral scanning mode for luminescence. Define the wavelength range to be scanned (e.g., 350 nm to 650 nm).

-

Inject the this compound working solution into the cuvette or well to initiate the reaction. The final concentration of this compound is typically in the range of 1-10 µM.

-

Immediately begin the spectral scan. The integration time and scan speed should be optimized based on the signal intensity.

-

-

Data Analysis: The resulting spectrum will show the relative intensity of light emitted at each wavelength. The peak of this spectrum corresponds to the emission maximum (λmax).

Determination of Relative Quantum Yield

The quantum yield of a bioluminescent reaction is a measure of its efficiency in converting chemical energy into light. An absolute measurement is complex; however, a relative quantum yield can be determined by comparing the total light output to that of a standard with a known quantum yield (e.g., native coelenterazine with the same luciferase).

-

Instrumentation: A luminometer capable of integrating the total light output over time is required.

-

Sample Preparation:

-

Prepare two sets of reactions in parallel: one with this compound and the other with native coelenterazine as the substrate.

-

Ensure that the concentration of the luciferase and the substrate are identical in both sets of reactions.

-

-

Measurement:

-

Initiate the reaction by injecting the coelenterazine solution into the luciferase solution within the luminometer.

-

Measure the total luminescence (integrated over the entire reaction time until the signal returns to baseline).

-

-

Calculation: The relative quantum yield can be estimated by the ratio of the total integrated light emission of this compound to that of native coelenterazine.

Signaling Pathways and Experimental Workflows

While this compound is not a signaling molecule itself, it is a critical component in assays designed to study signaling pathways, most notably through Bioluminescence Resonance Energy Transfer (BRET).

Bioluminescence Resonance Energy Transfer (BRET)

BRET is a powerful technique for monitoring protein-protein interactions in real-time within living cells. It relies on the non-radiative transfer of energy from a bioluminescent donor molecule to a fluorescent acceptor molecule. In a common BRET configuration, Renilla luciferase (RLuc) acts as the donor, and a fluorescent protein (e.g., YFP or Venus) serves as the acceptor. This compound is the substrate for RLuc.

When the two proteins of interest, fused to RLuc and the acceptor respectively, are in close proximity (typically <10 nm), the energy generated from the oxidation of this compound by RLuc can excite the acceptor, causing it to fluoresce. The ratio of the light emitted by the acceptor to the light emitted by the donor provides a measure of the interaction between the two proteins. The BRET1 system specifically utilizes this compound as the substrate for RLuc, with a peak donor emission around 475-480 nm, which is suitable for exciting acceptors like YFP (emission peak ~525-530 nm).

Caption: The principle of a BRET assay using this compound.

Experimental Workflow for a Bioluminescence Assay

The following diagram illustrates a typical workflow for conducting a bioluminescence experiment using this compound, from sample preparation to data analysis.

Caption: A generalized experimental workflow for a bioluminescence assay.

References

Quantum Yield of Coelenterazine H: A Technical Guide to Solvent Effects and Measurement Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical parameter of quantum yield for coelenterazine H, a key luciferin in bioluminescence and chemiluminescence research. Understanding how different solvent environments influence the efficiency of light emission is paramount for developing robust and sensitive assays in various fields, including drug discovery and molecular imaging. This document provides a comprehensive overview of the available data on the quantum yield of this compound and its analogs in different solvents, details the experimental protocols for its determination, and illustrates the underlying chemical mechanisms.

Introduction to this compound and its Luminescence

This compound (h-coelenterazine or 2-deoxycoelenterazine) is a synthetic analog of the naturally occurring luciferin, coelenterazine. It is widely utilized as a substrate for various luciferases, such as Renilla luciferase (RLuc), and is known to exhibit a higher luminescence intensity compared to its native counterpart. The light-emitting reaction, whether enzyme-catalyzed (bioluminescence) or chemically induced (chemiluminescence), involves the oxidation of the imidazopyrazinone core. This process leads to the formation of an electronically excited coelenteramide derivative, which then decays to its ground state by emitting a photon of light.

The efficiency of this light emission is quantified by the quantum yield (Φ), which is defined as the ratio of the number of emitted photons to the number of reacted luciferin molecules. The quantum yield is a crucial factor in the sensitivity and brightness of any assay employing this compound.

The Chemiluminescence of this compound

In the absence of a luciferase, this compound can undergo chemiluminescence, a reaction that is particularly efficient in aprotic polar solvents. This process is initiated by the reaction with molecular oxygen, often facilitated by a base, leading to the formation of a transient dioxetanone intermediate. The decomposition of this high-energy intermediate generates the excited-state coelenteramide, which is the light-emitting species.

Signaling Pathway of this compound Chemiluminescence

The chemiluminescent reaction of this compound follows a well-established pathway for imidazopyrazinone compounds. The key steps are outlined in the diagram below.

Solvent Effects on the Quantum Yield of Coelenterazine Analogs

The solvent environment plays a critical role in the chemiluminescence quantum yield of coelenterazine and its analogs. Aprotic polar solvents, such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), are known to be particularly effective in promoting efficient light emission. In fact, DMSO is often cited as one of the best solvents for the chemiluminescence of coelenterazine[1].

| Solvent | Additive(s) | Relative Light Yield (%) |

| Dimethyl sulfoxide (DMSO) | None | 100 |

| Dimethyl sulfoxide (DMSO) | Acetic acid (trace) | 102 |

| Dimethyl sulfoxide (DMSO) | t-BuOK (trace) | 105 |

| Diglyme | None | 35 |

| Diglyme | Acetate buffer (pH 5.6) | 120 |

| Acetonitrile | None | 11 |

| Dioxane | None | 2 |

| Methanol | None | 1 |

| Ethanol | None | 1 |

| 2-Propanol | None | 1 |

Table 1: Relative chemiluminescence light yields of coelenterazine in various solvents. Data adapted from Goto et al.[1]. The light yield in DMSO without additives is taken as 100%.

Key Observations:

-

Aprotic vs. Protic Solvents: Aprotic solvents, particularly DMSO and diglyme with a buffer, show significantly higher light yields compared to protic solvents like methanol and ethanol.

-

Role of Additives: The presence of a trace amount of acid or base in DMSO can slightly enhance the light yield. In diglyme, the addition of an acetate buffer dramatically increases the light emission.

Experimental Protocols for Measuring Chemiluminescence Quantum Yield

The determination of the absolute chemiluminescence quantum yield requires careful experimental design and calibration. The general principle involves measuring the total number of photons emitted and dividing it by the number of molecules of the limiting reactant (this compound) that have reacted.

Overall Experimental Workflow

The following diagram illustrates a typical workflow for the determination of chemiluminescence quantum yield.

Detailed Methodology

The following protocol outlines the key steps for measuring the chemiluminescence quantum yield of this compound.

Materials and Equipment:

-

This compound

-

High-purity solvents (e.g., DMSO, DMF, methanol, ethanol, acetonitrile)

-

Luminol (as a reference standard)

-

Appropriate buffers and reagents for the luminol reaction (e.g., hydrogen peroxide, catalyst)

-

Calibrated luminometer or a single-photon counting spectrophotometer

-

UV-Vis spectrophotometer

-

Precision micropipettes

-

Reaction vials or cuvettes compatible with the luminometer

Procedure:

-

Preparation of this compound Stock Solution:

-

Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., methanol or ethanol) to prepare a concentrated stock solution. Due to its sensitivity to light and oxygen, the solution should be freshly prepared and kept in the dark.

-

Determine the exact concentration of the stock solution using a UV-Vis spectrophotometer and the known molar extinction coefficient of this compound.

-

-

Preparation of Reaction Solutions:

-

In the reaction vial for the luminometer, add the desired solvent to be tested.

-

Initiate the chemiluminescence reaction by injecting a small, precise volume of the this compound stock solution into the solvent. The final concentration of this compound should be such that it is the limiting reactant.

-

-

Luminometer Calibration and Measurement:

-

Calibrate the luminometer using a standard light source or a chemical standard with a known quantum yield, such as the luminol reaction. This calibration is crucial for converting the instrument's relative light units (RLU) to an absolute number of photons.

-

Place the reaction vial containing the this compound solution in the luminometer and immediately start the measurement.

-

Integrate the light emission over time until the signal returns to the baseline. This integrated value represents the total light emitted during the reaction.

-

-

Determination of Reacted this compound:

-

The number of moles of reacted this compound is determined from the initial amount added, assuming the reaction goes to completion. This can be verified by analyzing the reaction mixture after the emission has ceased to ensure no starting material remains.

-

-

Calculation of Quantum Yield:

-

The chemiluminescence quantum yield (Φ) is calculated using the following formula:

Φ = (Total number of emitted photons) / (Number of reacted this compound molecules)

-

Factors Influencing Quantum Yield

Several factors beyond the solvent can influence the measured quantum yield of this compound:

-

Temperature: The rate of the chemiluminescence reaction is temperature-dependent, which can affect the kinetics of light emission.

-

pH: For reactions in aqueous or mixed solvent systems, the pH can significantly impact the ionization state of this compound and the reaction intermediates, thereby affecting the quantum yield.

-

Presence of Quenchers: Molecular oxygen, in excess, and other chemical species can quench the excited state of coelenteramide, leading to a lower quantum yield.

-

Purity of Reagents: Impurities in the this compound or the solvents can interfere with the reaction and affect the light output.

Conclusion

The quantum yield of this compound is a critical parameter for its application in sensitive detection assays. While a comprehensive dataset of its quantum yield in a wide array of solvents is still an area for further research, the available information strongly indicates that aprotic polar solvents like DMSO provide the most favorable environment for high chemiluminescence efficiency. By following rigorous experimental protocols, researchers can accurately determine the quantum yield in their specific systems, enabling the optimization of assay conditions and the development of next-generation luminescent probes for scientific and biomedical applications.

References

The Enigmatic Pathway of Light: A Technical Guide to Coelenterazine Biosynthesis in Marine Organisms

For Researchers, Scientists, and Drug Development Professionals

Coelenterazine, the luciferin responsible for the mesmerizing bioluminescence in a vast array of marine life, has long captivated the scientific community. Its unique imidazopyrazinone structure is central to the light-emitting reactions in at least nine phyla. While the downstream applications of coelenterazine-dependent luciferases are well-established in biomedical research, the fundamental upstream process—its biosynthesis—has remained a significant puzzle. This technical guide synthesizes the current understanding of the coelenterazine biosynthetic pathway, presenting key experimental evidence, quantitative data, and detailed protocols to support further research and potential biotechnological applications.

The Core Hypothesis: A Tripeptide Origin

The prevailing hypothesis for coelenterazine biosynthesis centers on the cyclization of three amino acids: one L-phenylalanine and two L-tyrosine molecules.[1][2] This proposed pathway suggests the formation of a cyclized "Phe-Tyr-Tyr" (FYY) peptide as a key intermediate.[1] While the complete enzymatic machinery is yet to be fully elucidated, evidence from isotopic labeling studies and the identification of putative genes in coelenterazine-producing organisms provide strong support for this model.

Organisms capable of de novo coelenterazine synthesis are not widespread; many marine animals that utilize this luciferin acquire it through their diet.[3][4] To date, confirmed producers include the decapod shrimp Systellaspis debilis, the copepod Metridia pacifica, and various species of ctenophores (comb jellies). Ctenophores, in particular, are emerging as a key model system for studying this pathway due to their culturability and available genomic and transcriptomic data.

Proposed Biosynthetic Pathway

The proposed biosynthetic pathway of coelenterazine is a multi-step enzymatic process. While the exact intermediates and enzymes are still under investigation, a putative pathway has been suggested based on the identification of a candidate gene family.

A significant breakthrough in understanding this pathway came from the identification of an isopenicillin-N-synthase homolog with a C-terminal tripeptide Phe-Tyr-Tyr (FYY) in luminous ctenophore species. This enzyme is hypothesized to be involved in the crucial cyclization step. The proposed pathway can be visualized as follows:

Caption: Proposed biosynthetic pathway of coelenterazine from amino acid precursors.

Quantitative Data on Coelenterazine Content

Studies on wild-caught and cultured ctenophores have provided valuable quantitative data on the endogenous levels of coelenterazine. These measurements are crucial for understanding the biosynthetic capacity of these organisms and for designing experiments to probe the pathway.

| Organism | Method | Average Coelenterazine Content (pmol/wet g) | Reference |

| Beroe cucumis (wild) | Luciferase Assay | 16.7 | |

| Mass Spectrometry | 7.82 | ||

| Mnemiopsis leidyi (wild) | Luciferase Assay | 4.80 | |

| Mass Spectrometry | 1.04 | ||

| Bolinopsis infundibulum (wild) | Luciferase Assay | 0.129 | |

| Mass Spectrometry | 0.256 | ||

| Pleurobrachia bachei (wild, non-luminous) | Luciferase Assay | 0.0165 (trace) | |

| Mass Spectrometry | 0.001 (trace) | ||

| Mnemiopsis leidyi (cultured, coelenterazine-free diet) | Luciferase Assay & Mass Spectrometry | Detected, confirming de novo synthesis |

Key Experimental Protocols

The elucidation of the coelenterazine biosynthetic pathway relies on a combination of biochemical and analytical techniques. Below are detailed methodologies for key experiments cited in the literature.

Isotopic Labeling to Identify Precursors

This protocol, adapted from studies on the copepod Metridia pacifica, is designed to trace the incorporation of labeled amino acids into coelenterazine.

Caption: Experimental workflow for isotopic labeling studies.

Methodology:

-

Organism Culture: Maintain a culture of the target organism (e.g., Metridia pacifica) on a coelenterazine-free diet.

-

Labeling: Introduce deuterium-labeled L-tyrosine and L-phenylalanine into the culture medium.

-

Incubation: Allow the organisms to feed and metabolize the labeled amino acids for a defined period.

-

Harvesting and Homogenization: Collect the organisms, wash them to remove external label, and homogenize them in a suitable buffer.

-

Extraction: Extract coelenterazine from the homogenate using methanol.

-

Analysis: Analyze the methanol extract using electrospray ionization-ion trap-mass spectrometry (ESI-MS/MS) to detect the mass shift corresponding to the incorporation of deuterium atoms into the coelenterazine molecule.

Coelenterazine Quantification by Luciferase Assay

This is a highly sensitive method for detecting and quantifying coelenterazine based on its light-emitting reaction with a specific luciferase.

Caption: Workflow for coelenterazine quantification using a luciferase assay.

Methodology:

-

Sample Preparation: Homogenize tissue samples in methanol and centrifuge to pellet debris. Collect the supernatant.

-

Extraction: Dry the methanol extract under vacuum.

-

Reconstitution: Resuspend the dried extract in an appropriate assay buffer (e.g., Tris-HCl with EDTA).

-

Luciferase Reaction: Add a solution of recombinant Renilla luciferase to the reconstituted extract.

-

Luminescence Measurement: Immediately measure the light emission using a luminometer.

-

Quantification: Compare the luminescence reading to a standard curve generated with known concentrations of authentic coelenterazine to determine the amount of coelenterazine in the sample. The detection limit for this assay is in the nanomolar range.

Verification by Mass Spectrometry

High-resolution mass spectrometry provides definitive identification and quantification of coelenterazine.

Methodology:

-

Sample Preparation: Prepare a methanol extract as described for the luciferase assay.

-

Chromatographic Separation: Subject the extract to liquid chromatography (LC) to separate coelenterazine from other molecules in the extract.

-

Mass Spectrometric Analysis: Analyze the eluent from the LC column using a high-resolution mass spectrometer (e.g., a Q-Exactive Orbitrap).

-

Identification: Identify coelenterazine by its accurate mass-to-charge ratio (m/z) and its characteristic fragmentation pattern in MS/MS mode. Coelenteramide and coelenteramine, degradation products, can also be monitored.

-

Quantification: Quantify the amount of coelenterazine by comparing the peak area of the extracted ion chromatogram to a standard curve of authentic coelenterazine. The detection limit is typically in the low nanomolar range.

Future Directions and Implications for Drug Development

The complete elucidation of the coelenterazine biosynthetic pathway holds significant promise. Understanding the enzymes involved could enable the development of novel biocatalysts for the sustainable and cost-effective production of coelenterazine and its analogs. These compounds are invaluable tools in high-throughput screening, bioimaging, and as reporter molecules in drug discovery research. Furthermore, the unique chemical transformations catalyzed by the enzymes in this pathway could inspire the development of new synthetic methodologies for complex heterocyclic compounds, a class of molecules with broad therapeutic potential. The continued study of model organisms like ctenophores, coupled with advances in gene editing and proteomics, will be instrumental in finally unlocking the secrets of how marine organisms create their own light.

References

- 1. Coelenterazine - Wikipedia [en.wikipedia.org]

- 2. Biosynthesis of coelenterazine in the deep-sea copepod, Metridia pacifica (Journal Article) | OSTI.GOV [osti.gov]

- 3. Evidence for de novo Biosynthesis of the Luminous Substrate Coelenterazine in Ctenophores - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Luminescent World of Coelenterazine: A Technical Guide to its Natural Sources and Occurrence

For Researchers, Scientists, and Drug Development Professionals

Coelenterazine, a widespread luciferin (light-producing molecule) in marine ecosystems, is the cornerstone of numerous bioluminescent systems. Its unique imidazopyrazinone core structure is responsible for the captivating light displays observed in a vast array of sea creatures. This technical guide provides an in-depth exploration of the natural sources and occurrence of coelenterazine and its analogs, offering valuable insights for researchers in bioluminescence, marine biology, and drug development. The antioxidative properties of coelenterazine and its derivatives also open avenues for their application in medicinal chemistry.[1]

Natural Distribution of Coelenterazine

Coelenterazine is remarkably widespread, having been identified in organisms across at least eight different phyla.[2] Its presence is not limited to luminous species; it has also been isolated from non-luminous organisms, where its function may be related to its antioxidant properties.[2][3] The distribution of coelenterazine is a complex interplay of de novo biosynthesis by some species and its transfer through the marine food web.[4]

Key Phyla and Organisms Containing Coelenterazine:

-

Radiolaria: These protozoa are among the organisms known to utilize coelenterazine for bioluminescence.

-

Ctenophora (Comb Jellies): Many ctenophores are brightly luminous and have been identified as de novo producers of coelenterazine. Species such as Mnemiopsis leidyi and Beroe cucumis contain significant amounts of this luciferin.

-

Cnidaria: This phylum, which includes jellyfish, sea pansies, and hydroids, is a classic source for the study of coelenterazine-based bioluminescence. Famous examples include the jellyfish Aequorea victoria, the source of the photoprotein aequorin and green fluorescent protein (GFP), and the sea pansy Renilla reniformis, from which Renilla luciferase is derived. However, it's important to note that some cnidarians, like Aequorea victoria, do not synthesize coelenterazine themselves but acquire it through their diet.

-

Mollusca (Squid): Several species of squid, including the firefly squid (Watasenia scintillans) and the vampire squid (Vampyroteuthis infernalis), utilize coelenterazine in their light organs.

-

Arthropoda (Crustaceans): A diverse range of crustaceans, including shrimp (e.g., Systellaspis debilis, Oplophorus gracilirostris), copepods (e.g., Metridia pacifica, Gaussia princeps), and ostracods, are known to contain coelenterazine. Notably, the decapod shrimp Systellaspis debilis and the copepod Metridia pacifica are confirmed producers of coelenterazine.

-

Chaetognatha (Arrow Worms): This phylum of predatory marine worms also includes species that use coelenterazine for bioluminescence.

-

Chordata (Fish): Certain families of fish, such as some Neoscopelidae and Myctophidae (lanternfish), have been found to possess coelenterazine.

-

Echinodermata: The presence of coelenterazine has been noted in echinoderms like the brittle star Amphiura filiformis.

Coelenterazine Analogs in Nature

While native coelenterazine is the most common form, at least one significant analog, dehydrocoelenterazine , occurs naturally. This dehydrogenated form is found in certain squid species, such as Watasenia scintillans and Symplectoteuthis oualaniensis, as well as in the bivalve mollusk Pholas dactylus. Dehydrocoelenterazine can be converted to coelenterazine within mammalian cells, suggesting its potential as a substrate in in vivo bioluminescence assays.

Quantitative Occurrence of Coelenterazine

The concentration of coelenterazine can vary significantly between species and even within the same organism. The following table summarizes available quantitative data on coelenterazine content in select marine organisms.

| Phylum | Species | Coelenterazine Content (pmol/wet g) | Reference |

| Ctenophora | Beroe cucumis | 16.7 | |

| Ctenophora | Mnemiopsis leidyi | 4.80 | |

| Ctenophora | Bolinopsis infundibulum | 0.129 | |

| Ctenophora | Pleurobrachia bachei (non-luminous) | 0.0165 (trace) |

Biosynthesis of Coelenterazine